The synthesis of GS-9191 involves a series of chemical reactions designed to create a stable prodrug form that can be effectively converted into its active nucleotide analog within the body. The synthesis typically employs conventional phosphoramidate chemistry, where the prodrug is prepared through the coupling of PMEG with specific amino acids to enhance its stability and permeability.
Technical details include:
The molecular structure of GS-9191 can be described as follows:
Data regarding its structural characteristics can be obtained through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the integrity and composition of the synthesized compound.
GS-9191 undergoes several key chemical reactions upon administration:
Technical details regarding these reactions include:
The mechanism of action for GS-9191 centers around its conversion into PMEG within target cells:
Data from experimental studies indicate that GS-9191 exhibits potent antiviral activity against various DNA viruses due to its ability to be phosphorylated intracellularly into active nucleotide forms .
GS-9191 exhibits several notable physical and chemical properties:
Relevant data analyses often involve evaluating stability profiles under various environmental conditions to ensure efficacy during storage and application .
GS-9191 has significant potential applications in scientific research and clinical settings:
The ongoing interest in phosphoramidate prodrugs like GS-9191 stems from their ability to enhance drug delivery systems and improve therapeutic outcomes in antiviral treatments .
Human papillomavirus (HPV), particularly high-risk types 16 and 18, is the primary etiological agent for cervical intraepithelial neoplasia (CIN), anogenital warts, and cervical cancers. HPV-driven lesions result from viral oncoproteins E6 and E7 dysregulating cell cycle control, leading to uncontrolled epithelial proliferation. Left untreated, approximately one-third of high-grade CIN3 lesions progress to invasive carcinoma within a decade [8].
Current interventions face significant limitations:
These drawbacks underscore the need for targeted, non-invasive therapies that directly suppress viral replication and dysregulated proliferation.
Table 1: Limitations of Current HPV Therapies
Therapy Type | Efficacy | Key Drawbacks |
---|---|---|
Surgical Excision | High immediate clearance | Cervical incompetence; preterm birth risk |
Imiquimod (Immune) | 33-72% regression | Gender-dependent efficacy; long treatment |
Podofilox (Cytotoxic) | ~50% clearance | Non-selective; local tissue damage |
Nucleotide analogs represent a promising strategy against HPV by targeting DNA synthesis—a process hyperactivated in rapidly dividing infected cells. The acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG) inhibits DNA polymerases α and β (key enzymes in nuclear DNA replication), thereby inducing S-phase arrest and apoptosis [2] [9]. However, PMEG’s therapeutic utility is limited by:
Prodrug derivatization addresses these challenges by masking polar groups, enhancing lipophilicity, and enabling tissue-specific activation. Precedent success with prodrugs like cidofovir (used off-label for HPV) supports this approach [3].
GS-9191 (l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester) is a double prodrug engineered for topical delivery. Its design overcomes key barriers:
• Enhanced Skin Permeability
With a calculated logD of 3.4, GS-9191 exhibits 100-fold greater lipophilicity than PMEG, enabling efficient diffusion through the stratum corneum into the epithelial layer [3] [6].
• Targeted Intracellular Activation
Upon entry into keratinocytes, GS-9191 undergoes a stepwise metabolic conversion:
Table 2: Metabolic Activation Pathway of GS-9191
Prodrug Form | Metabolite | Key Enzymes Involved | Biological Activity |
---|---|---|---|
GS-9191 | cPrPMEDAP | Carboxylesterases | Intermediate (reduced charge) |
cPrPMEDAP | PMEG | Deaminases | Substrate for phosphorylation |
PMEG | PMEG-DP | Cellular kinases | DNA polymerase α/β inhibition |
• Selective Antiproliferative Effects
PMEG-DP potently inhibits DNA polymerases α and β (IC₅₀ = 2.5 μM and 1.6 μM, respectively) with minimal activity against mitochondrial polymerase γ (IC₅₀ = 59.4 μM), reducing off-target toxicity [2] [3]. This selectivity underlies GS-9191’s enhanced potency in HPV-transformed cells versus normal counterparts:
Table 3: Antiproliferative Activity of GS-9191 in Cell Lines
Cell Line | HPV Status | EC₅₀ (nM) | Biological Context |
---|---|---|---|
SiHa | HPV-16+ | 0.03 | 7-day growth inhibition (SRB assay) |
HeLa | HPV-18+ | 0.71 | 7-day growth inhibition |
HT-3 | HPV-negative | 5.42 | Cervical carcinoma control line |
PHK | Primary keratinocytes | 5,000 | Demonstrates selectivity window |
This 100- to 1,000-fold selectivity for HPV-transformed cells arises because:
GS-9191 thus represents a rationally designed prodrug that merges optimized pharmacokinetics (topical delivery, metabolic activation) with pharmacodynamics (targeted DNA polymerase inhibition), positioning it as a promising candidate for eradicating HPV-associated dysplasia without systemic exposure or surgical intervention.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7